2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
Overview
Description
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, a thiazole ring, and a methylsulfanyl-substituted phenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone core, the introduction of the thiazole ring, and the attachment of the methylsulfanyl-substituted phenyl group. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the pyridazinone core can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structure.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A compound with a similar core structure but different substituents.
Coordination Compounds: Complexes involving similar ligands but different central metal atoms.
Uniqueness
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is unique due to its combination of a pyridazinone core, a thiazole ring, and a methylsulfanyl-substituted phenyl group
Properties
IUPAC Name |
2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-11-10-25-17(18-11)19-15(22)9-21-16(23)8-7-14(20-21)12-3-5-13(24-2)6-4-12/h3-8,10H,9H2,1-2H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCZGLOXFWBJHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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